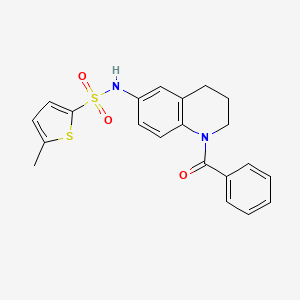

![molecular formula C18H17N3O4S2 B6566863 methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate CAS No. 1021220-50-7](/img/structure/B6566863.png)

methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a discussion of how the compound can be synthesized from its constituent elements or from other compounds. It might also include a discussion of the yield and efficiency of the synthesis process .Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound can undergo, and the products of those reactions .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate can serve as an organoboron reagent in SM coupling reactions, leading to the synthesis of diverse biaryl compounds .

Hydromethylation Reactions

Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate can participate in hydromethylation reactions. These transformations involve the addition of a hydrogen atom across a carbon-carbon double bond. For instance, when paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation, a valuable and previously unknown transformation .

Cytotoxicity Studies

Researchers have investigated the cytotoxic effects of methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate using the MTT assay. This assay evaluates the compound’s impact on lung cancer (A549) and normal lung (Wi38) cell lines .

Antibacterial Activity

In 2020, Altintop et al. synthesized a series of 4-benzonitrile derivatives, including methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate. These derivatives were screened for in vitro activity against various bacteria, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Candida albicans .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[4-amino-5-(furan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-10-5-6-11(17(23)24-2)8-13(10)21-15(19)14(27-18(21)26)16(22)20-9-12-4-3-7-25-12/h3-8H,9,19H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWQJVUGIUCZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-amino-5-{[(furan-2-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6566781.png)

![2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6566786.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6566796.png)

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B6566799.png)

![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B6566809.png)

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6566816.png)

![methyl 3-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566823.png)

![methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566834.png)

![methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate](/img/structure/B6566840.png)

![methyl 3-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566843.png)

![methyl 3-[4-amino-5-(cyclopentylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566846.png)

![methyl 3-[4-amino-5-(phenylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate](/img/structure/B6566855.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6566884.png)